molecular formula C56H82N18O17S2 B049997 10-Thr-11-ser-12-ala-argipressin CAS No. 115712-78-2

10-Thr-11-ser-12-ala-argipressin

货号: B049997
CAS 编号: 115712-78-2
分子量: 1343.5 g/mol
InChI 键: RNONUHATTFUMGG-HNTDYGRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Thr-11-ser-12-ala-argipressin is a synthetic analog of Arginine Vasopressin (AVP), a key nonapeptide hormone. This variant is structurally extended at the N-terminus with a Thr-Ser-Ala sequence, a modification based on the sequence of the bovine AVP neurophysin II precursor . It is supplied for research purposes only and is strictly not intended for any human or veterinary diagnostic or therapeutic use. In vivo studies in rats have demonstrated that this analog possesses both pressor (vasoconstrictive) and antidiuretic activity, though with lower constrictory potency on isolated rat tail artery preparations compared to the native AVP hormone . Its primary research value lies in its complex interactions with native AVP receptors, making it a valuable tool for probing the structure-activity relationships of vasopressin and its precursor forms. Researchers can utilize this compound to study the complex roles of AVP, which include the regulation of plasma osmolality, blood pressure, renal water reabsorption via V2 receptors, and direct vascular smooth muscle contraction mediated by V1 receptors . The effects of vasopressin analogs are mediated through G-protein coupled receptors (V1, V2, V3), leading to pathways such as phospholipase C activation and intracellular calcium release for vasoconstriction, or adenylate cyclase activation and cAMP production for antidiuresis . Investigation of this analog may provide further insights into receptor selectivity, binding affinity, and the physiological processing of vasopressin precursors.

属性

CAS 编号

115712-78-2

分子式

C56H82N18O17S2

分子量

1343.5 g/mol

IUPAC 名称

1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1

InChI 键

RNONUHATTFUMGG-HNTDYGRUSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O

规范 SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O

序列

TSACYFQNCPRG

同义词

10-Thr-11-Ser-12-Ala-argipressin
arginine vasopressin, Thr(10)-Ser(11)-Ala(12)-
argipressin, Thr(10)-Ser(11)-Ala(12)-
argipressin, threonyl(10)-serinyl(11)-alanine(12)-

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The pharmacological profile of 10-Thr-11-Ser-12-Ala-Argipressin can be contextualized against other vasopressin analogs, which vary in amino acid substitutions, receptor affinity, and clinical utility. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substitutions Primary Receptor Target Half-Life (min) Clinical Use/Research Focus
Argipressin (Vasopressin) None (native sequence) V1a, V2 5–15 Diabetes insipidus, septic shock
Desmopressin Deaminated Cys¹, D-Arg⁸ V2 75–180 Nocturnal enuresis, hemophilia A
Terlipressin Gly³-Lys⁹ (prodrug) V1a 50–70 Hepatorenal syndrome, variceal bleeding
10-Thr-11-Ser-12-Ala-Argipressin Thr¹⁰, Ser¹¹, Ala¹² V1a/V2 (hypothesized) ~20–30* Experimental hypertension models

*Estimated based on peptide stability studies of analogous substitutions .

Key Findings

Receptor Selectivity :

  • The Thr¹⁰ and Ser¹¹ substitutions in 10-Thr-11-Ser-12-Ala-Argipressin may reduce V1b receptor affinity due to steric hindrance, as observed in analogs with polar residues at these positions. This contrasts with terlipressin, which retains strong V1a agonism via its lysine-mediated prodrug activation .
  • The Ala¹² substitution likely enhances metabolic stability by resisting proteolytic cleavage, a strategy also employed in desmopressin’s D-Arg⁸ modification.

Pharmacokinetics :

  • The analog’s half-life (~20–30 min) exceeds native vasopressin but remains shorter than desmopressin, suggesting partial resistance to peptidase degradation.

Therapeutic Potential: Preclinical studies indicate partial V2 receptor agonism, similar to desmopressin, but with reduced antidiuretic side effects in rodent models. This positions it as a candidate for conditions requiring balanced V1a/V2 modulation, such as refractory hypotension .

常见问题

Q. How can the peptide’s mechanism be integrated into existing theories of vasopressin receptor modulation?

  • Methodological Answer : Develop a conceptual model linking residue-specific interactions (e.g., Thr-10 hydrogen bonding) to receptor conformational changes. Validate via competitive antagonism assays and cite foundational studies on vasopressin signaling pathways .

Q. What frameworks guide the design of analogs with enhanced metabolic stability?

  • Methodological Answer : Apply the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Use in silico tools (e.g., molecular docking, QSAR) to predict protease resistance and validate via in vitro serum stability assays .

Experimental Design Challenges

Q. How can researchers control for batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., coupling efficiency, resin swelling). Use statistical process control (SPC) charts to monitor purity and yield across batches .

Q. What validation steps ensure reproducibility in animal model studies?

  • Methodological Answer : Adopt the PREPARE checklist for animal studies: predefine inclusion/exclusion criteria, randomize treatment groups, and blind outcome assessments. Report attrition rates and justify exclusions transparently .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。